Cas no 87026-45-7 (4-Chloro-5-methoxy-2-(methylthio)pyrimidine)

4-Chloro-5-methoxy-2-(methylthio)pyrimidine structure
87026-45-7 structure
اسم المنتج:4-Chloro-5-methoxy-2-(methylthio)pyrimidine
كاس عدد:87026-45-7
وسط:C6H7ClN2OS
ميغاواط:190.650578737259
MDL:MFCD00223689
CID:722970
PubChem ID:243511

4-Chloro-5-methoxy-2-(methylthio)pyrimidine الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Pyrimidine, 4-chloro-5-methoxy-2-(methylthio)-
    • 4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE
    • 4-Chloro-5-Methoxy-2-(Methylthio)pyriMidine
    • 4-chloro-5-methoxy-2-methylsulfanylpyrimidine
    • C6H7ClN2OS
    • 4-Chlor-5-methoxy-2-methylmercapto-pyrimidin
    • 4-Chlor-5-methoxy-2-methylthio-pyrimidin
    • 4-Chloro-5-methoxy-2-methylthiopyrimidine
    • chloromethoxymethylsulfanylpyrimidine
    • pyrimidine,4-chloro-5-methoxy-2-(methylthio)
    • 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine
    • NSC53416
    • SWERHXRSRVRUFG-UHFFFAOYSA-N
    • SBB091204
    • FCH840583
    • HP21484
    • HC210548
    • AK325759
    • 5-m
    • 4-Chloro-5-methoxy-2-(methylthio)pyrimidine (ACI)
    • NSC 53416
    • 4J-396S
    • DTXSID50287920
    • NSC-53416
    • 5-methoxy-4-chloro-2-methylthio-pyrimidine
    • SCHEMBL167812
    • MFCD00223689
    • CS-0045718
    • 87026-45-7
    • 2-methylsulphenyl-4-chloro-5-methoxy-pyrimidine
    • C76843
    • J-515058
    • InChI=1/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H
    • SB57817
    • AKOS005070420
    • 4-Chloro-5-methoxy-2-(methylthio)pyrimidine
    • MDL: MFCD00223689
    • نواة داخلي: 1S/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3
    • مفتاح Inchi: SWERHXRSRVRUFG-UHFFFAOYSA-N
    • ابتسامات: ClC1C(OC)=CN=C(SC)N=1

حساب السمة

  • نوعية دقيقة: 189.99700
  • النظائر كتلة واحدة: 189.9967617g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 11
  • تدوير ملزمة العد: 2
  • تعقيدات: 127
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 60.3
  • تهمة السطحية: 0
  • tautomeric العد: nothing
  • إكسلوغ 3: 2

الخصائص التجريبية

  • نقطة انصهار: 73-77°
  • نقطة الغليان: 285.5°C at 760 mmHg
  • بسا: 60.31000
  • لوغب: 1.86050

4-Chloro-5-methoxy-2-(methylthio)pyrimidine أمن المعلومات

4-Chloro-5-methoxy-2-(methylthio)pyrimidine بيانات الجمارك

  • رمز النظام المنسق:2933599090
  • بيانات الجمارك:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Chloro-5-methoxy-2-(methylthio)pyrimidine الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
C277130-250mg
4-Chloro-5-methoxy-2-(methylthio)pyrimidine
87026-45-7
250mg
$ 970.00 2022-03-28
Chemenu
CM255451-1g
4-Chloro-5-methoxy-2-(methylthio)pyrimidine
87026-45-7 95%
1g
$486 2021-08-04
eNovation Chemicals LLC
D766982-5g
4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE
87026-45-7 97%
5g
$255 2024-06-07
Enamine
EN300-259899-10g
4-chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
87026-45-7
10g
$3362.0 2023-09-14
abcr
AB257178-250mg
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine, 95%; .
87026-45-7 95%
250mg
€119.10 2025-02-17
A2B Chem LLC
AC17193-250mg
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
87026-45-7 95%
250mg
$30.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCH472-5g
4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine
87026-45-7 95%
5g
¥2462.0 2024-04-16
Aaron
AR004OFP-250mg
4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE
87026-45-7 98%
250mg
$16.00 2025-01-22
Ambeed
A111461-1g
4-Chloro-5-methoxy-2-(methylthio)pyrimidine
87026-45-7 95%
1g
$68.0 2024-04-16
Ambeed
A111461-5g
4-Chloro-5-methoxy-2-(methylthio)pyrimidine
87026-45-7 95%
5g
$303.0 2024-04-16

4-Chloro-5-methoxy-2-(methylthio)pyrimidine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Sodium Solvents: Diethyl ether ;  cooled
1.2 cooled; 4 h, rt
1.3 Reagents: Water ;  cooled
2.1 Reagents: Potassium hydroxide Solvents: Water ;  40 min; 1 h, 65 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: Phosphorus oxychloride ;  cooled; 1 h, 80 °C; cooled
3.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
المراجع
Design, synthesis and biological activities of N-(substituted benzoyl)-N'-(5-methoxyl-2-methylsulfanylpyrimidin-4-amino)(thio)ureas
Li, Chengkun; et al, Youji Huaxue, 2014, 34(11), 2296-2303

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Sodium Solvents: Diethyl ether ;  0 °C; 4 h, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Potassium hydroxide ;  40 min, rt; 1 h, rt → 65 °C; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt
2.2 Reagents: Ammonia Solvents: Water ;  neutralized, rt
المراجع
Synthesis and Antitumor Activity of Novel N-Benzoyl-N'-substituted Pyrimidinyl (Thio)semicarbazide Derivatives
Song, Gaopeng; et al, Letters in Drug Design & Discovery, 2016, 13(4), 329-334

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sodium Solvents: Methanol
2.1 -
3.1 Reagents: Phosphorus oxychloride
المراجع
Design, synthesis and biological activities evaluation of N-(substituted benzoyl)-N'-4,7-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine (thio) ureas
Wei, Kailun; et al, Youji Huaxue, 2020, 40(7), 2127-2134

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ;  cooled; 1 h, 80 °C; cooled
1.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
المراجع
Design, synthesis and biological activities of N-(substituted benzoyl)-N'-(5-methoxyl-2-methylsulfanylpyrimidin-4-amino)(thio)ureas
Li, Chengkun; et al, Youji Huaxue, 2014, 34(11), 2296-2303

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  neutralized, rt
المراجع
Synthesis and Antitumor Activity of Novel N-Benzoyl-N'-substituted Pyrimidinyl (Thio)semicarbazide Derivatives
Song, Gaopeng; et al, Letters in Drug Design & Discovery, 2016, 13(4), 329-334

طريقة الإنتاج 6

رد فعل الشرط
1.1 -
2.1 Reagents: Phosphorus oxychloride
المراجع
Design, synthesis and biological activities evaluation of N-(substituted benzoyl)-N'-4,7-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine (thio) ureas
Wei, Kailun; et al, Youji Huaxue, 2020, 40(7), 2127-2134

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Potassium hydroxide ;  40 min, rt; 1 h, rt → 65 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt
2.2 Reagents: Ammonia Solvents: Water ;  neutralized, rt
المراجع
Synthesis and Antitumor Activity of Novel N-Benzoyl-N'-substituted Pyrimidinyl (Thio)semicarbazide Derivatives
Song, Gaopeng; et al, Letters in Drug Design & Discovery, 2016, 13(4), 329-334

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Water ;  40 min; 1 h, 65 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Phosphorus oxychloride ;  cooled; 1 h, 80 °C; cooled
2.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
المراجع
Design, synthesis and biological activities of N-(substituted benzoyl)-N'-(5-methoxyl-2-methylsulfanylpyrimidin-4-amino)(thio)ureas
Li, Chengkun; et al, Youji Huaxue, 2014, 34(11), 2296-2303

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium Solvents: Diethyl ether ;  0 °C; 4 h, rt
1.2 Reagents: Water ;  cooled
2.1 Reagents: Potassium hydroxide ;  40 min, rt; 1 h, rt → 65 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt
3.2 Reagents: Ammonia Solvents: Water ;  neutralized, rt
المراجع
Synthesis and Antitumor Activity of Novel N-Benzoyl-N'-substituted Pyrimidinyl (Thio)semicarbazide Derivatives
Song, Gaopeng; et al, Letters in Drug Design & Discovery, 2016, 13(4), 329-334

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium Solvents: Diethyl ether ;  cooled
1.2 cooled; 4 h, rt
1.3 Reagents: Water ;  cooled
1.4 Reagents: Potassium hydroxide Solvents: Water ;  40 min; 1 h, 65 °C; cooled
1.5 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Phosphorus oxychloride ;  cooled; 1 h, 80 °C; cooled
2.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
المراجع
Design, synthesis and biological activities of N-(substituted benzoyl)-N'-(5-methoxyl-2-methylsulfanylpyrimidin-4-amino)(thio)ureas
Li, Chengkun; et al, Youji Huaxue, 2014, 34(11), 2296-2303

4-Chloro-5-methoxy-2-(methylthio)pyrimidine Raw materials

4-Chloro-5-methoxy-2-(methylthio)pyrimidine Preparation Products

4-Chloro-5-methoxy-2-(methylthio)pyrimidine الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:87026-45-7)4-Chloro-5-methoxy-2-(methylthio)pyrimidine
A853922
نقاء:99%
كمية:5g
الأسعار ($):273.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:87026-45-7)4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE
sfd17408
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار